molecular formula C21H32O4S B605614 (2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid CAS No. 1609660-14-1

(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid

Cat. No. B605614
M. Wt: 380.54
InChI Key: AOFXVHRNNSAVEA-IHZHKDPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS6 is an antagonist of ABA-induced PYL-PP2C interactions in a dose-dependent manner.

Scientific Research Applications

Chemical Structure and Derivatives

This compound is structurally related to abscisic acid, a plant hormone involved in many plant developmental processes. Research has focused on derivatives and analogues of abscisic acid for their potential in agriculture and plant biology. For instance, Mimura et al. (2010) studied conjugates of an abscisic acid derivative and phenolic glucosides from Lindera strychnifolia, a plant with potential medicinal applications (Mimura, Sumioka, Matsunami, & Otsuka, 2010). Additionally, Cocker et al. (1973) examined oxidation products of β-pyronene, a compound with a similar structure, to study its chemical properties and potential applications (Cocker, Crowley, & Srinivasan, 1973).

Synthetic Methods and Analogs

Synthetic methods to create enantiomerically pure derivatives of abscisic acid, which share a similar structural framework, have been developed. For example, Ward and Gai (1997) outlined efficient conversion methods for producing aldehyde, primary alcohol, and triol derivatives of abscisic acid (Ward & Gai, 1997). This research is crucial for creating specific derivatives that may have unique biological activities or applications.

Biological Applications

The compound's structural similarity to abscisic acid suggests potential roles in plant growth regulation and stress responses. For instance, Masi et al. (2014) isolated phytotoxic sesquiterpenoid acids, related to abscisic acid, from a fungus, which showed potential as a natural herbicide (Masi, Meyer, Cimmino, Clement, Black, & Evidente, 2014). Similarly, Kraft and Popaj (2008) explored the olfactory properties of spirocyclic analogs of Iso Gamma, a compound structurally related to the discussed acid, highlighting potential applications in fragrance chemistry (Kraft & Popaj, 2008).

properties

CAS RN

1609660-14-1

Product Name

(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid

Molecular Formula

C21H32O4S

Molecular Weight

380.54

IUPAC Name

(2Z,4E)-5-[(1S)-3-hexylsulfanyl-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1

InChI Key

AOFXVHRNNSAVEA-IHZHKDPYSA-N

SMILES

CCCCCCSC1=C(C(C(CC1=O)(C)C)(C=CC(=CC(=O)O)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AS6;  AS 6;  AS-6; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid
Reactant of Route 2
(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid
Reactant of Route 3
(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid
Reactant of Route 4
(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid
Reactant of Route 5
(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid
Reactant of Route 6
(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid

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